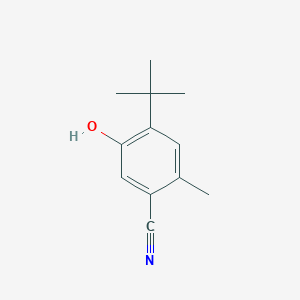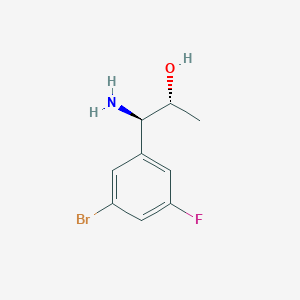
(1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with bromine and fluorine substituents on the aromatic ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent like sodium borohydride.
Amination: The alcohol is then converted to the amine through a reductive amination process, often using reagents like ammonium formate and palladium on carbon.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium thiolate, primary amines.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Dehalogenated products.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with enzymes or receptors, while the bromine and fluorine substituents enhance its binding affinity and specificity. This compound may inhibit or activate certain pathways, depending on its target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-bromo-4-fluorophenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-bromo-5-chlorophenyl)propan-2-OL
Uniqueness
Compared to similar compounds, (1R,2R)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL stands out due to its specific substitution pattern, which imparts unique reactivity and binding properties. The presence of both bromine and fluorine atoms on the aromatic ring enhances its potential for selective interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
UMGGLXQSZJPMAZ-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC(=C1)Br)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Br)F)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
![2-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13052297.png)

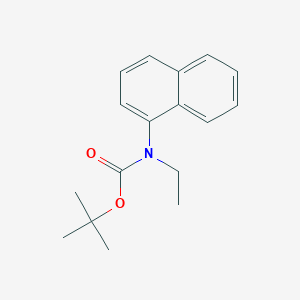
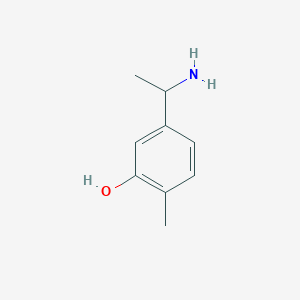
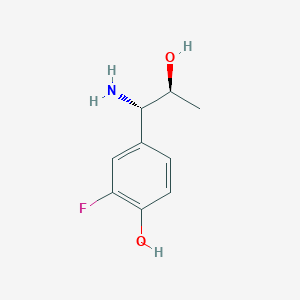

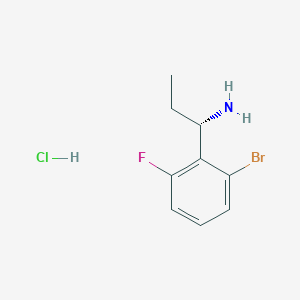
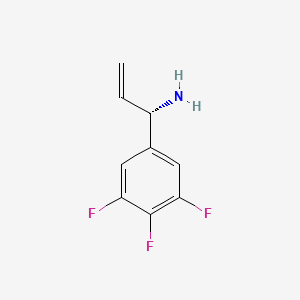
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)

![1-(3-((4-Bromo-2-fluorophenyl)amino)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridin-5-YL)ethan-1-one](/img/structure/B13052383.png)
